Penigequinolone A

Overview

Description

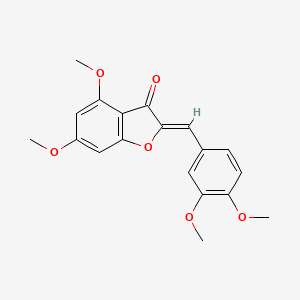

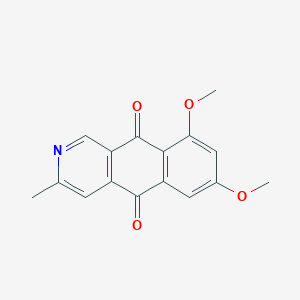

Penigequinolone A is an alkaloid isolated from the fungus Penicillium simplicissimum. This compound has garnered attention due to its unique biological activities, including its nematicidal properties and its ability to promote root growth in rice seedlings .

Scientific Research Applications

Penigequinolone A has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of quinolone derivatives.

Biology: Its nematicidal properties make it a valuable tool for studying nematode biology and developing nematode control strategies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of parasitic infections.

Industry: this compound is used in agriculture to promote root growth in crops, enhancing yield and resilience

Mechanism of Action

Target of Action

Penigequinolone A is an alkaloid isolated from the fungus Penicillium It has been found to be lethal to Pelegans at concentrations up to 1000 mg/L . This suggests that P. penetrans may be a primary target of this compound.

Mode of Action

It is known that many quinolones and quinolone derivatives act by converting their targets, such as gyrase and topoisomerase iv, into toxic enzymes that fragment the bacterial chromosome

Biochemical Pathways

The biosynthesis of this compound involves several unique mechanisms, including a highly unconventional dehydrogenation-mediated elongation of a prenyl chain and subsequent cationic epoxide rearrangements of the hydroxylated prenyl chain . These processes generate structurally diverse side chain groups onto the viridicatin scaffold of the compound . The non-heme α-ketoglutarate-dependent dioxygenase AsqJ performs a sequential iron-catalyzed desaturation and epoxidation of cyclopeptins to produce cyclopenins, the key intermediate in the formation of the 6,6-quinolone viridicatin scaffold .

Pharmacokinetics

penetrans at a concentration of 100 mg/L This suggests that the compound may have good bioavailability

Result of Action

In addition to its lethal effect on P. penetrans, this compound has been found to accelerate the root growth of rice seedlings in a dose-dependent manner . This suggests that the compound may have potential applications in agriculture.

Biochemical Analysis

Biochemical Properties

Penigequinolone A plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is an alkaloid that exhibits nematicidal activity, meaning it can kill nematodes. The compound is lethal to P. penetrans at a concentration of 100 mg/L but does not affect C. elegans at concentrations up to 1000 mg/L . This compound interacts with enzymes involved in the biosynthesis of quinolone alkaloids, such as nonribosomal peptide synthetases (NRPS) and α-ketoglutarate-dependent dioxygenases . These interactions are crucial for the formation of the quinolone scaffold, which is a key structural component of this compound.

Cellular Effects

This compound influences various cellular processes and functions. In plant cells, it has been observed to accelerate root growth in rice seedlings, indicating its potential role in promoting plant development

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. The compound binds to and inhibits enzymes involved in the biosynthesis of quinolone alkaloids, such as NRPS and α-ketoglutarate-dependent dioxygenases . These enzymes play a crucial role in the formation of the quinolone scaffold, which is essential for the biological activity of this compound. Additionally, the compound may affect gene expression by modulating the activity of transcription factors and other regulatory proteins. The exact molecular targets and pathways influenced by this compound are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits nematicidal activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to tissues and organs. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of quinolone alkaloids. The compound interacts with enzymes such as NRPS and α-ketoglutarate-dependent dioxygenases, which are essential for the formation of the quinolone scaffold These interactions influence metabolic flux and the levels of various metabolites involved in the biosynthesis pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s poor water solubility suggests that it may rely on transporters or binding proteins to facilitate its movement within cells this compound’s localization and accumulation in specific tissues or cellular compartments can impact its biological activity and effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Penigequinolone A involves several steps, starting from simple precursors. The key steps typically include the formation of the quinolone core, followed by the introduction of various functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound is often achieved through fermentation processes using Penicillium simplicissimum. The fermentation conditions, including pH, temperature, and nutrient supply, are carefully controlled to maximize the yield of the compound. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions: Penigequinolone A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the quinolone core, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions, typically using agents like sodium borohydride, can alter the oxidation state of the compound.

Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, using reagents such as alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with different functional groups, while substitution reactions can introduce alkyl or acyl groups .

Comparison with Similar Compounds

Penigequinolone A can be compared with other quinolone derivatives, such as:

Penigequinolone B: An epimer of this compound, with similar biological activities but different stereochemistry.

Quinolone: A simpler compound with a similar core structure but lacking the specific functional groups of this compound.

Fluoroquinolones: A class of synthetic antibiotics with a quinolone core, used to treat bacterial infections.

This compound is unique due to its natural origin and specific biological activities, particularly its nematicidal properties and ability to promote plant growth .

Properties

IUPAC Name |

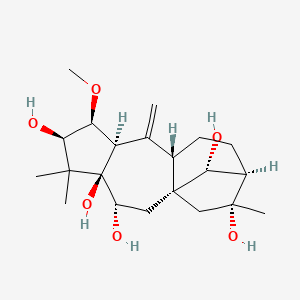

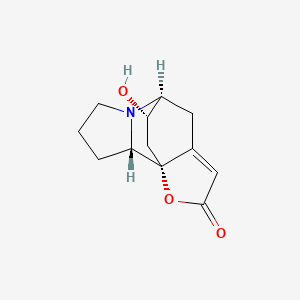

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWJKBJRSZXDIW-WIAMJCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC(CO1)(C)C)/C=C/C2=C(C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017599 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180045-91-4 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Penigequinolone A and what are its known biological activities?

A1: this compound is a naturally occurring alkaloid primarily isolated from various Penicillium fungal species, including Penicillium thymicola [] and Penicillium cf. simplicissimum []. It exhibits potent insecticidal activity and has been investigated for its potential use as a biopesticide [, ]. Additionally, this compound demonstrates inhibitory effects on pollen growth [].

Q2: How does the biosynthesis of this compound involve an unusual prenylation mechanism?

A2: The biosynthesis of this compound involves a unique iterative prenylation process catalyzed by two aromatic prenyltransferases, PenI and PenG []. Initially, PenI catalyzes the Friedel-Crafts alkylation of a quinolone precursor with dimethylallyl diphosphate. This results in the attachment of a five-carbon dimethylallyl group to the quinolone core. Subsequently, a flavin-dependent monooxygenase dehydrogenates the side chain, forming an aryl diene intermediate. PenG then catalyzes a second alkylation of this diene with another molecule of dimethylallyl diphosphate, ultimately leading to the formation of a 10-carbon prenyl group on the quinolone scaffold []. This unusual iterative prenylation mechanism highlights the complexity of natural product biosynthesis and the diverse catalytic capabilities of enzymes involved in these pathways.

Q3: Could you elaborate on the structural characteristics of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they do emphasize its unique structural features. The molecule is characterized by a quinolone core scaffold decorated with a highly modified 10-carbon prenyl group []. The exact arrangement and modifications within this prenyl group contribute to the specific biological activity of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2alpha,5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10-trihydroxy-13-{[3-(naphthalen-2-yl)prop-2-enoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate](/img/structure/B1246170.png)